molecular formula C14H13ClN2O B2385632 3-amino-N-(5-chloro-2-methylphenyl)benzamide CAS No. 897595-54-9

3-amino-N-(5-chloro-2-methylphenyl)benzamide

Cat. No.: B2385632
CAS No.: 897595-54-9
M. Wt: 260.72
InChI Key: MLQFDBVYRGHPHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-N-(5-chloro-2-methylphenyl)benzamide (ACMB) is an organic compound that has been widely used in scientific research for its unique properties and potential applications. It is a small molecule that is composed of an amine group, a benzamide group, and a chlorine atom. The compound has been used in various fields such as biochemistry, pharmacology, and molecular biology. It has been studied for its ability to act as a substrate in enzymatic reactions, as an inhibitor of enzymes, and as an inducer of gene expression.

Scientific Research Applications

3-amino-N-(5-chloro-2-methylphenyl)benzamide has been widely studied in scientific research due to its unique properties. It has been used in biochemistry as a substrate in enzymatic reactions and as an inhibitor of enzymes. It has also been used in pharmacology and molecular biology as an inducer of gene expression. Additionally, it has been studied for its ability to interact with proteins and other biomolecules.

Mechanism of Action

Pharmacokinetics

Based on its chemical structure, it is predicted to have a logp value of 17 , suggesting it may have good bioavailability due to its balance of hydrophilic and hydrophobic properties.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-amino-N-(5-chloro-2-methylphenyl)benzamide. For instance, its predicted pKa of 14.24 suggests it may exist primarily in its protonated form in physiological pH, which could influence its interactions with targets and its overall stability.

Advantages and Limitations for Lab Experiments

3-amino-N-(5-chloro-2-methylphenyl)benzamide has several advantages for laboratory experiments. It is a small molecule that is relatively easy to synthesize and can be purified using simple techniques such as column chromatography or recrystallization. Additionally, it has been studied extensively in scientific research and its properties are well-known. However, it is important to note that this compound is a potent inhibitor of enzymes and can have toxic effects if used in high concentrations.

Future Directions

There are numerous potential future directions for the use of 3-amino-N-(5-chloro-2-methylphenyl)benzamide in scientific research. It could be used to study the structure and function of proteins, to investigate the mechanism of action of enzymes, or to develop novel therapeutic agents. Additionally, it could be used to study the effects of gene expression or to develop new methods of drug delivery. Finally, it could be used to study the biochemical and physiological effects of small molecules on cells and tissues.

Synthesis Methods

3-amino-N-(5-chloro-2-methylphenyl)benzamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 5-chloro-2-methylphenyl amine with benzoyl chloride in the presence of an acid catalyst. The reaction proceeds through a nucleophilic aromatic substitution to form the desired product. The reaction is typically carried out in an organic solvent such as ethyl acetate or dichloromethane. The product can then be purified by column chromatography or recrystallization.

Properties

IUPAC Name

3-amino-N-(5-chloro-2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-9-5-6-11(15)8-13(9)17-14(18)10-3-2-4-12(16)7-10/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQFDBVYRGHPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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